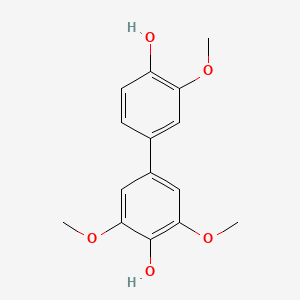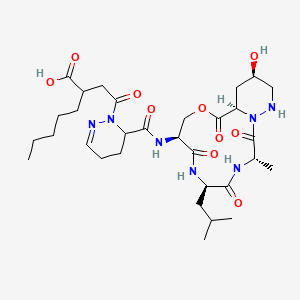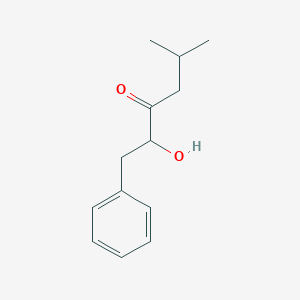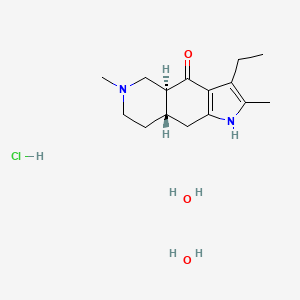
Piquindone HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピクインドン塩酸塩は、三環式構造を持つ非定型抗精神病薬です。 1980年代に開発されましたが、市販されたことはありません。 この化合物は選択的なドーパミン D2 受容体拮抗薬として作用しますが、その選択性は議論の的となっています。 ピクインドン塩酸塩は、統合失調症の陽性症状の治療に中等度の有効性を示し、トゥレット症候群の治療にも有効であることが判明しています .
製法
合成経路と反応条件
ピクインドン塩酸塩の合成には、一連の化学反応を通じて三環式構造を形成することが含まれます。 主要なステップの1つには、ピロロ[2,3-g]イソキノリン誘導体の環化が含まれます。 反応条件は一般的に、エナンチオ選択的ヒドロアルケニル化にニッケル触媒とキラル P-O リガンドを使用することを含みます .
工業的製造方法
ピクインドン塩酸塩の工業的製造方法は、その用途が限られていることと市販されていないことから、十分に文書化されていません。 合成には、塩酸塩の形態を得るための精製と結晶化を含む、標準的な医薬品製造プロセスが用いられる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piquindone hydrochloride involves the formation of a tricyclic structure through a series of chemical reactions. One of the key steps includes the cyclization of a pyrrolo[2,3-g]isoquinoline derivative. The reaction conditions typically involve the use of a nickel catalyst and a chiral P-O ligand for enantioselective hydroalkenylation .
Industrial Production Methods
Industrial production methods for piquindone hydrochloride are not well-documented due to its limited use and lack of commercialization. the synthesis would likely involve standard pharmaceutical manufacturing processes, including purification and crystallization to obtain the hydrochloride salt form.
化学反応の分析
反応の種類
ピクインドン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、さまざまな誘導体を形成することができます。
還元: 還元反応は、三環式構造を修飾することができます。
置換: 置換反応は、分子にさまざまな官能基を導入することができます。
一般的な試薬と条件
ピクインドン塩酸塩の反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤と、水素化アルミニウムリチウムなどの還元剤が含まれます。 これらの反応は、一般的に、目的の生成物を確実に生成するために、制御された温度と圧力の条件下で行われます。
生成される主な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたピクインドン塩酸塩のさまざまな誘導体が含まれ、その薬理学的性質が変化する可能性があります。
科学的研究への応用
化学: 三環式構造とその反応性を研究するためのモデル化合物として使用されます。
生物学: ドーパミン受容体と神経伝達に対する効果について調査されています。
科学的研究の応用
Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.
Biology: Investigated for its effects on dopamine receptors and neurotransmission.
作用機序
ピクインドン塩酸塩は、ドーパミン D2 受容体を選択的に拮抗することで作用を発揮します。 この作用は、脳内のドーパミンレベルを調節するのに役立ち、精神病の症状を治療するために重要です。 この化合物の作用機序は、トロパプリドやゼチドリンなどの他の化合物と同様に、ナトリウム依存的な方法で D2 受容体に結合することに関連しています .
類似化合物の比較
類似化合物
- トロパプリド
- ゼチドリン
- メトクロプラミド
独自性
ピクインドン塩酸塩は、他の D2 受容体拮抗薬では一般的に見られない、D2 受容体へのナトリウム依存的な結合によりユニークです。 この特性は、その独特の薬理学的プロファイルと、他の抗精神病薬と比較して、錐体外路症状の軽減に貢献する可能性があります .
結論
ピクインドン塩酸塩は、さまざまな分野でユニークな特性と可能性のある用途を持つ魅力的な化合物です。 市販されたことはありませんが、その研究は、抗精神病薬の開発と、ドーパミン受容体拮抗作用の理解に貴重な洞察を与えてきました。
類似化合物との比較
Similar Compounds
Uniqueness
Piquindone hydrochloride is unique due to its sodium-dependent binding to D2 receptors, which is not commonly observed in other D2 receptor antagonists. This property may contribute to its distinct pharmacological profile and reduced extrapyramidal symptoms compared to other antipsychotics .
Conclusion
Piquindone hydrochloride is a fascinating compound with unique properties and potential applications in various fields. Although it was never marketed, its study has contributed valuable insights into the development of antipsychotic agents and the understanding of dopamine receptor antagonism.
特性
CAS番号 |
83784-19-4 |
|---|---|
分子式 |
C15H27ClN2O3 |
分子量 |
318.84 g/mol |
IUPAC名 |
(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH.2H2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13;;;/h10,12,16H,4-8H2,1-3H3;1H;2*1H2/t10-,12+;;;/m0.../s1 |
InChIキー |
GEAXXUIYNZBBLU-ZTALITPHSA-N |
SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.O.O.Cl |
異性体SMILES |
CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C.O.O.Cl |
正規SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.O.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[(6R)-1-ethyl-4-methyl-1,4-diazepan-6-yl]-2-methoxy-4-(methylamino)benzamide](/img/structure/B1246974.png)
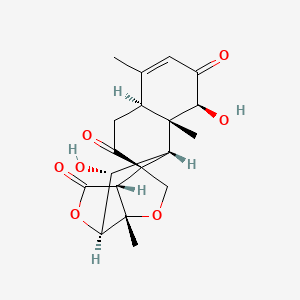
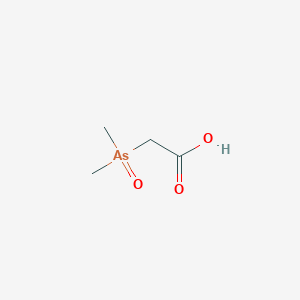
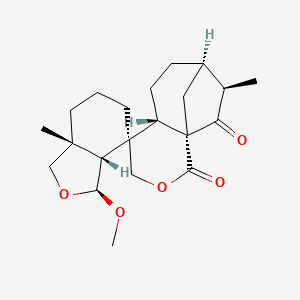
![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate](/img/structure/B1246983.png)
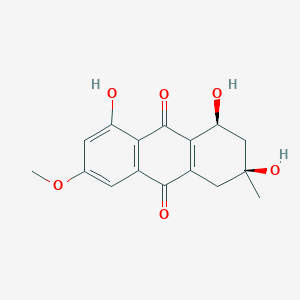

![(Z)-4-[(2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1246986.png)
